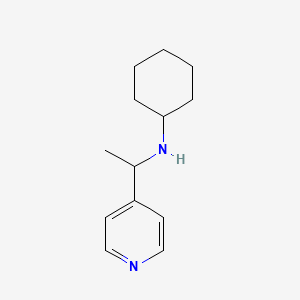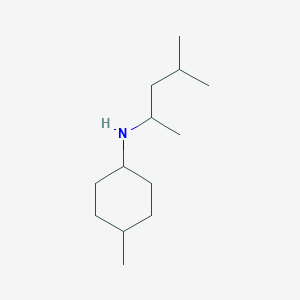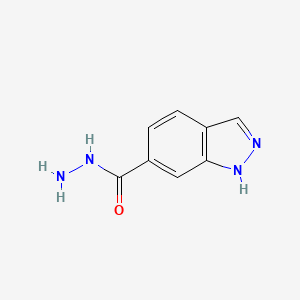
1H-Indazol-6-carbonsäurehydrazid
Übersicht
Beschreibung
1H-indazole-6-carbohydrazide is a compound with the molecular formula C8H8N4O . It is a white solid . The compound is also known as 1H-Indazole-6-carboxylic acid hydrazide .
Synthesis Analysis
The synthesis of 1H-indazole derivatives has been explored in various ways . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves the reaction between benzonitrile and hydrazine under certain conditions to produce benzylidenehydrazine . There are also metal-catalyzed approaches that generally produce good to excellent yields .Physical and Chemical Properties Analysis
1H-indazole-6-carbohydrazide is a white solid . It has a molecular weight of 176.18 .Wissenschaftliche Forschungsanwendungen
Behandlung von Atemwegserkrankungen
Die selektive Hemmung der Phosphoinositid-3-Kinase δ durch Indazol-Derivate macht sie für die Behandlung von Atemwegserkrankungen geeignet. 1H-Indazol-6-carbonsäurehydrazid könnte zur Entwicklung von Medikamenten eingesetzt werden, die Erkrankungen wie Asthma oder chronisch obstruktive Lungenerkrankung (COPD) behandeln.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von This compound, um mit biologischen Zielen zu interagieren und so vielfältige therapeutische Möglichkeiten zu eröffnen. Die laufende Forschung in diesen Bereichen deckt weiterhin das volle Potenzial dieser Verbindungen auf .
Zukünftige Richtungen
Indazole-containing derivatives, including 1H-indazole-6-carbohydrazide, have been investigated and applied in producing various drugs . They have a wide range of pharmacological activities and serve as structural motifs in drug molecules . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles , and this trend is likely to continue in the future.
Wirkmechanismus
Target of Action
1H-Indazole-6-carbohydrazide is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They have also been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
For instance, when used as inhibitors, they prevent the normal functioning of their target enzymes or receptors, thereby altering the biochemical pathways .
Biochemical Pathways
For instance, when used as inhibitors of phosphoinositide 3-kinase δ, they can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
Based on its potential applications, it can be inferred that the compound may have effects such as inhibiting enzyme activity, blocking receptor signaling, or altering cellular processes .
Biochemische Analyse
Biochemical Properties
1H-Indazole-6-carbohydrazide plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as aldol reductase and acetylcholinesterase . These interactions are primarily inhibitory, where 1H-indazole-6-carbohydrazide binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, 1H-indazole-6-carbohydrazide has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-indazole-6-carbohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-indazole-6-carbohydrazide has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 1H-indazole-6-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 1H-indazole-6-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1H-indazole-6-carbohydrazide in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that 1H-indazole-6-carbohydrazide maintains its inhibitory effects on enzymes and cellular processes, indicating its potential for sustained therapeutic applications . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
In animal models, the effects of 1H-indazole-6-carbohydrazide vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, 1H-indazole-6-carbohydrazide may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1H-Indazole-6-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different biochemical properties. Additionally, 1H-indazole-6-carbohydrazide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 1H-indazole-6-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1H-indazole-6-carbohydrazide within specific tissues may influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1H-Indazole-6-carbohydrazide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . The subcellular localization of 1H-indazole-6-carbohydrazide is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
1H-indazole-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXPCFIMIWOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


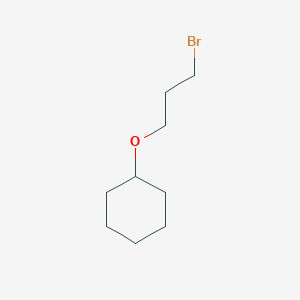
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
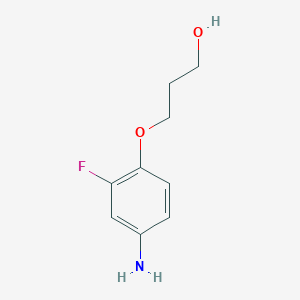
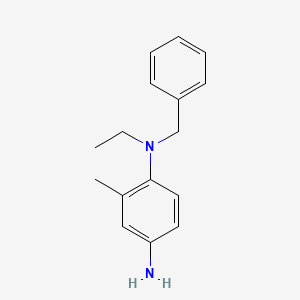
amine](/img/structure/B1386053.png)
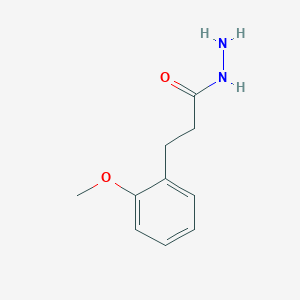
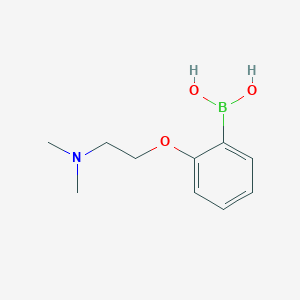

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
